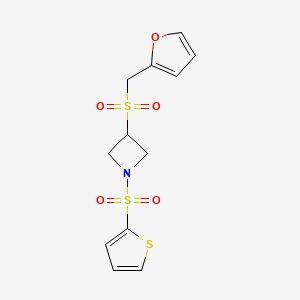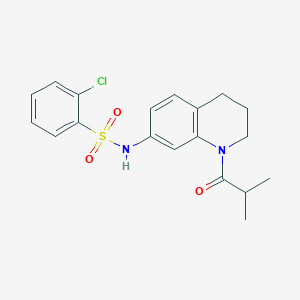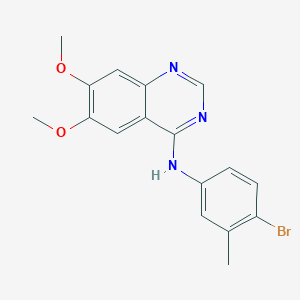
3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is not fully understood. However, studies suggest that it may act by inhibiting key enzymes involved in cell proliferation and apoptosis. In addition, it may also act by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the activity of key enzymes involved in cell proliferation, such as cyclin-dependent kinases. In addition, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, this compound has also been found to reduce inflammation by modulating the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine in lab experiments include its high potency and selectivity towards cancer cells. It has also shown low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. However, the limitations of using this compound include its complex synthesis method and limited availability.
Direcciones Futuras
There are several future directions for research on 3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine. One direction is to further investigate its mechanism of action and identify potential molecular targets for cancer therapy. Another direction is to optimize the synthesis method to improve yields and reduce costs. Furthermore, future studies could explore the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases. Finally, research could also focus on developing novel derivatives of this compound with improved potency and selectivity towards cancer cells.
Métodos De Síntesis
The synthesis of 3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is a complex process that involves several steps. The first step involves the reaction of 2-thiophenesulfonyl chloride with furan-2-carbaldehyde to form 3-((Furan-2-ylmethyl)sulfonyl)thiophene. The second step involves the reaction of this intermediate with 1-(2-thiophenesulfonyl)azetidin-3-ol to form the final product. The synthesis method has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also shown potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.
Propiedades
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-thiophen-2-ylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S3/c14-20(15,9-10-3-1-5-18-10)11-7-13(8-11)21(16,17)12-4-2-6-19-12/h1-6,11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTAVZFVYMPBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2791861.png)
![4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2791863.png)

![N-mesityl-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2791868.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-pentylpropane-1-sulfonamide](/img/structure/B2791869.png)


![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2791873.png)
![N-[(3-Propan-2-yloxyphenyl)methyl]-N-(2-pyrazol-1-ylethyl)prop-2-enamide](/img/structure/B2791874.png)
![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)

